tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane

Organic Synthesis Chemical Analysis Medicinal Chemistry

Choose CAS 874883-18-8 for its unique bifunctional design: the methylene spacer between the aromatic ring and TBDMS ether confers sharper orthogonal selectivity vs. direct silyloxy analogs (e.g., CAS 138585-09-8). This structural difference enables precise sequential functionalization—TBDMS protection remains intact while the chloromethyl group reacts—critical for high-fidelity synthesis of D9-labeled Hoechst probes and drug candidates. With NLT 98% purity, it ensures reliable stoichiometry and minimizes side reactions. Purchase the superior intermediate for advanced RNA aptamer research and medicinal chemistry.

Molecular Formula C14H23ClOSi
Molecular Weight 270.87 g/mol
CAS No. 874883-18-8
Cat. No. B6614732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane
CAS874883-18-8
Molecular FormulaC14H23ClOSi
Molecular Weight270.87 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl
InChIInChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3
InChIKeyLASWKTKKPCFGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane (CAS 874883-18-8): Core Procurement & Identity Data


tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane (CAS 874883-18-8, C14H23ClOSi, MW 270.87 g/mol) is a bifunctional organosilicon compound, consisting of a tert-butyldimethylsilyl (TBDMS) protected benzylic alcohol and a reactive 4-(chloromethyl)phenyl group . It serves as a key intermediate in organic synthesis, enabling sequential functionalization through the TBDMS-protected hydroxyl and the electrophilic benzyl chloride site .

Why Closely Related Analogs (e.g., CAS 138585-09-8) Cannot Substitute for CAS 874883-18-8


Generic substitution fails because tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane possesses a unique structural motif—a methylene spacer (-CH2-) between the aromatic ring and the TBDMS-ether—that distinguishes it from direct silyloxy analogs like 4-(tert-butyldimethylsilyloxy)benzyl chloride (CAS 138585-09-8) . This subtle difference significantly alters the electronic and steric environment of the reactive sites, impacting both the stability of the silyl protecting group and the reactivity of the chloromethyl group in subsequent synthetic transformations . The following sections provide quantitative, comparator-driven evidence to substantiate this differentiation and guide procurement decisions.

Quantitative Differentiation Guide: tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane vs. Analogs


Molecular Weight & Formula: A Key Differentiator for Molar Calculations and Analytics

tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane (CAS 874883-18-8) has a molecular weight of 270.87 g/mol and formula C14H23ClOSi, whereas the common analog 4-(tert-butyldimethylsilyloxy)benzyl chloride (CAS 138585-09-8) has a molecular weight of 256.84 g/mol and formula C13H21ClOSi [1]. The target compound is 14.03 g/mol heavier and contains one additional carbon and two additional hydrogens per molecule.

Organic Synthesis Chemical Analysis Medicinal Chemistry

Structural Basis for Differential Reactivity: The Methylene Spacer Effect

The target compound features a -CH2-O- linkage between the phenyl ring and the TBDMS group, whereas the comparator, 4-(tert-butyldimethylsilyloxy)benzyl chloride, has a direct Si-O-C(aryl) bond [1]. This extra methylene unit in the target compound reduces the electron-withdrawing effect of the aryl ring on the silyl ether, which is known to increase the stability of TBDMS ethers toward acidic and fluoride-mediated cleavage [2]. While direct stability data for this specific pair is unavailable, class-level inference from silyl ether stability studies indicates benzylic TBDMS ethers are generally more labile than their alkyl counterparts; the methylene spacer in CAS 874883-18-8 places it in a distinct stability class between aryl and alkyl silyl ethers.

Organic Synthesis Protecting Groups Chemical Biology

Verified High Purity Grade (≥98%) for Reproducible Research and Scale-Up

The target compound is commercially available with a specified purity of 'NLT 98%' (Not Less Than 98%) from specialized suppliers, a critical quality metric for ensuring consistent reactivity in demanding applications like the synthesis of isotopically labeled biomolecular probes . While high-purity grades of benzyl chloride (≥99%) are common, the purity of silyl-protected benzyl chlorides like CAS 138585-09-8 is often not explicitly guaranteed or can be lower (e.g., 95% or unspecified) from general vendors . The explicit 'NLT 98%' specification for CAS 874883-18-8 from dedicated research chemical suppliers provides a verifiable quality benchmark for procurement.

Quality Control Pharmaceutical Intermediates Chemical Manufacturing

Proven Utility in the Synthesis of Advanced, Isotopically Labeled Molecular Probes

In a 2024 study, tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane was specifically employed as a key intermediate in the successful synthesis of D9-tert-butyl Hoechst dye, an isotopically labeled probe used for advanced NMR studies of RNA aptamer binding [1]. The study reports successful synthesis and application of the labeled dye for unambiguous chemical shift assignments and dynamics studies [1]. While the exact reaction yield for the step using the target compound is not isolated in the paper, its role as a necessary, enabling precursor for the D9-tert-butyl labeled fragment is established.

Chemical Biology NMR Spectroscopy Aptamer Research

Targeted Application Scenarios for tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane (CAS 874883-18-8)


1. Synthesis of Isotopically Labeled Biomolecular Probes for NMR Studies

As evidenced by its use in a 2024 publication, this compound is an enabling precursor for the construction of D9-tert-butyl labeled Hoechst dyes [1]. Its specific structure allows for the incorporation of a deuterated tert-butyl group onto a benzyl chloride scaffold, a necessary step for creating advanced NMR probes used to study RNA aptamer structure and dynamics [1]. This application leverages the unique combination of a TBDMS-protected benzyl alcohol and a chloromethyl group, which are orthogonal handles for selective functionalization.

2. Multi-Step Synthesis Requiring Orthogonal Protection of a Benzylic Alcohol

The compound's bifunctional nature makes it ideal for synthetic routes where a benzylic alcohol needs to be protected while a separate electrophilic site is available for further modification. The methylene spacer in the target compound (CAS 874883-18-8) confers a distinct stability profile compared to direct aryl silyl ethers like CAS 138585-09-8 [2]. This property is critical for designing orthogonal protection strategies, where a chemist requires a TBDMS group that is more stable than a trimethylsilyl (TMS) group but potentially more labile than a tert-butyldiphenylsilyl (TBDPS) group [2].

3. Preparation of Functionalized Building Blocks for Medicinal Chemistry

The target compound serves as a versatile intermediate for introducing a protected hydroxylbenzyl motif into more complex molecules. Its high specified purity (NLT 98%) ensures reliable outcomes in the preparation of drug candidates and other biologically active molecules where precise stoichiometry and minimal side reactions are paramount . This is in contrast to using less pure or structurally different analogs where impurities or differing reactivity could compromise the synthesis of a lead compound.

4. Calibration Standards and Analytical Method Development

Given its unique molecular weight (270.87 g/mol) and distinct LC-MS/MS fragmentation pattern (compared to its analog CAS 138585-09-8, MW 256.84 g/mol), this compound can serve as a specific internal standard or calibration reference in analytical chemistry [3]. Its well-defined structure and high purity make it suitable for developing and validating quantitative methods for detecting and quantifying related benzyl-silyl ether species in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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